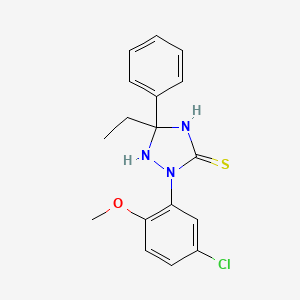![molecular formula C18H21BrN2O4 B4312412 ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B4312412.png)
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
概要
説明
Ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate is a complex organic compound featuring an indole ring system substituted with bromine and methyl groups, and a piperidine ring attached to a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and methylation steps introduce the bromine and methyl groups, respectively. The piperidine ring can be introduced through nucleophilic substitution reactions, followed by esterification to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or piperidines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The indole core is known for its biological activity, and derivatives of this compound may exhibit antiviral, anti-inflammatory, or anticancer properties.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Application in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, if used as a drug, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways would need to be determined through experimental studies.
類似化合物との比較
Ethyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl acetate: Similar indole derivative with a bromine substituent.
1H-Indole, 2,3-dihydro-: Basic indole structure without additional substituents.
Uniqueness: This compound is unique due to its specific combination of substituents and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
ethyl 1-[(4-bromo-5-methyl-2,3-dioxoindol-1-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4/c1-3-25-18(24)12-6-8-20(9-7-12)10-21-13-5-4-11(2)15(19)14(13)16(22)17(21)23/h4-5,12H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNLZVXGPRXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=C(C(=C(C=C3)C)Br)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE](/img/structure/B4312329.png)
![N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4312344.png)
![2'-amino-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-thiochromeno[4,3-b]pyran]-3'-carbonitrile](/img/structure/B4312353.png)
![3-(4-chlorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312357.png)
![6-(4-methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312359.png)
![4-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4312360.png)
![8-(TERT-BUTYL)-4-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE](/img/structure/B4312367.png)
![2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE](/img/structure/B4312378.png)
![2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE](/img/structure/B4312388.png)
![2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE](/img/structure/B4312389.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4312392.png)
![6,7-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B4312399.png)
![3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4312404.png)

